molecular formula C21H24N2O3 B2675255 2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-35-3

2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2675255
CAS No.: 941919-35-3
M. Wt: 352.434
InChI Key: QTMUTIHOWJDDLB-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes an ethoxy group, a methyl group, and a piperidinone moiety attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide include other benzamide derivatives with different substituents on the benzene ring or the piperidinone moiety. Examples include:

  • 2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
  • 2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a piperidinyl moiety, and a benzamide framework. The biological activity of this compound has been explored in various studies, particularly focusing on its effects on the coagulation cascade and potential anticancer properties.

Chemical Structure

The compound's IUPAC name suggests a complex structure that may influence its biological interactions. Below is the molecular formula and structure representation:

Property Details
Molecular Formula C20H22N2O3
Molecular Weight 350.40 g/mol
CAS Number 941872-92-0
InChI Key ZJCMNUXEEUQAKP-UHFFFAOYSA-N

Anticoagulant Properties

One of the primary biological activities of this compound is its inhibition of activated factor X (FXa), a crucial enzyme in the coagulation cascade. FXa plays a significant role in thrombin generation and fibrin formation, making it a vital target for anticoagulant therapies. Studies have shown that this compound exhibits potent inhibitory activity against FXa, suggesting its potential use in managing thromboembolic disorders.

Anticancer Activity

Recent research has also indicated that compounds structurally related to this compound may possess anticancer properties. For instance, studies on similar benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Study 1: FXa Inhibition

A study conducted by BenchChem evaluated the anticoagulant properties of this compound. It was found that this compound effectively inhibited FXa with an IC50 value indicative of strong activity, supporting its potential as an anticoagulant agent .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives of benzamide were tested for their cytotoxic effects on MCF-7 and HepG2 cell lines. The results indicated that certain structural modifications enhanced the anticancer activity, with IC50 values comparable to known chemotherapeutics like Doxorubicin . While specific data for this compound was not detailed, the trends suggest promising avenues for further exploration.

Table: Summary of Biological Activities

Activity Type Target IC50 Value Reference
FXa InhibitionActivated Factor X< 100 nM
CytotoxicityMCF-7 Cell Line1.62 µg/mL
CytotoxicityHepG2 Cell Line1.63 µg/mL

Properties

IUPAC Name

2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-12-11-15(2)18(14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMUTIHOWJDDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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